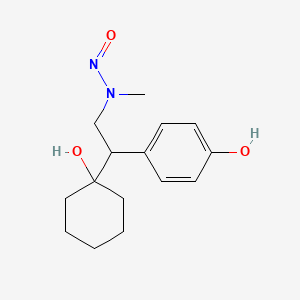
O-Desvenlafaxine Impurity D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Desvenlafaxine Impurity D is a chemical compound related to desvenlafaxine, which is an active metabolite of the antidepressant venlafaxine. Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of major depressive disorder. Impurities like this compound are often studied to ensure the safety, efficacy, and quality of pharmaceutical products .
Vorbereitungsmethoden
The synthesis of O-Desvenlafaxine Impurity D involves several steps. One common method includes the following steps :
Benzyl Protection: The phenolic hydroxyl group of p-hydroxybenzene acetonitrile is protected using benzyl bromide in the presence of potassium carbonate.
Cyclohexanone Condensation: The protected intermediate undergoes nucleophilic addition with cyclohexanone, promoted by sodium hydroxide and a homogeneous catalyst.
Deprotection: The benzyl group is removed using palladium-carbon under high pressure.
Cyano Reduction: The cyano group is reduced to an amine group using hydrochloric acid.
Dimethylation: The intermediate is dimethylated using formaldehyde and formic acid.
Succinic Acid Salt Formation: The final product is formed by reacting with succinic acid and crystallizing in a mixed solvent of acetone and water.
Analyse Chemischer Reaktionen
O-Desvenlafaxine Impurity D undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Dimethylation: As mentioned in the preparation methods, dimethylation is achieved using formaldehyde and formic acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
O-Desvenlafaxine Impurity D has several scientific research applications :
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.
Biology: The compound is studied to understand its biological activity and potential effects on living organisms.
Medicine: Research on impurities helps ensure the safety and efficacy of pharmaceutical products, contributing to drug development and quality control.
Industry: It is used in the pharmaceutical industry for method validation, stability studies, and regulatory compliance.
Wirkmechanismus
it is related to desvenlafaxine, which exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system . This leads to increased levels of these neurotransmitters, which are associated with mood regulation. The molecular targets and pathways involved include serotonin and norepinephrine transporters.
Vergleich Mit ähnlichen Verbindungen
O-Desvenlafaxine Impurity D can be compared with other related compounds, such as :
- Desvenlafaxine Benzyl Ether
- Desvenlafaxine N,N-Didesmethyl Impurity
- Desvenlafaxine N-Oxide
- Desvenlafaxine Phenol Impurity
- Desvenlafaxine Succinate
- Desvenlafaxine Succinate Monohydrate
These compounds share structural similarities but differ in their specific chemical modifications and properties. This compound is unique due to its specific synthetic route and the presence of particular functional groups.
Eigenschaften
CAS-Nummer |
3017268-48-0 |
|---|---|
Molekularformel |
C15H22N2O3 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-methylnitrous amide |
InChI |
InChI=1S/C15H22N2O3/c1-17(16-20)11-14(12-5-7-13(18)8-6-12)15(19)9-3-2-4-10-15/h5-8,14,18-19H,2-4,9-11H2,1H3 |
InChI-Schlüssel |
UBWZUHCQDQPKDF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(C1=CC=C(C=C1)O)C2(CCCCC2)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


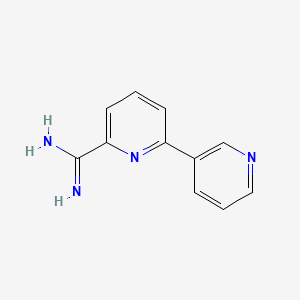
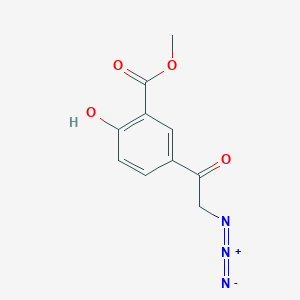
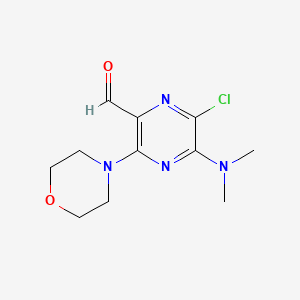
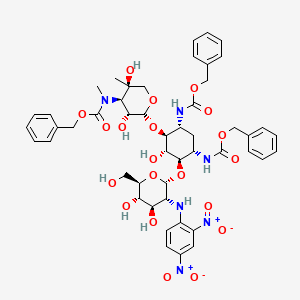
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-2,2,3,4,4-pentadeuterio-12-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13863095.png)
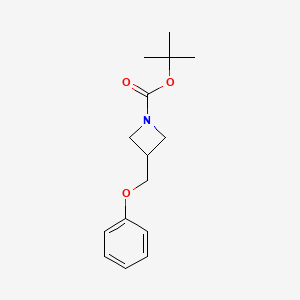
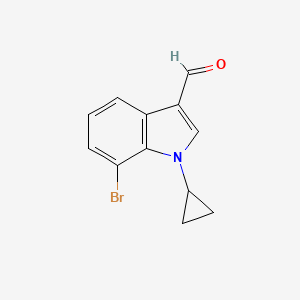
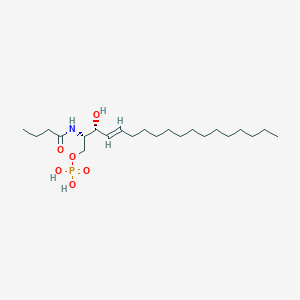

![3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13863142.png)
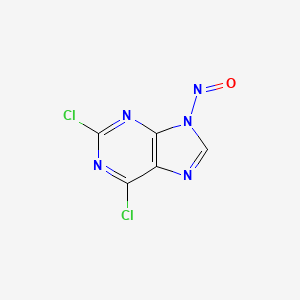
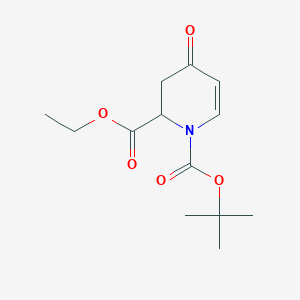
![3-[4-[(3,4-Dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13863160.png)

